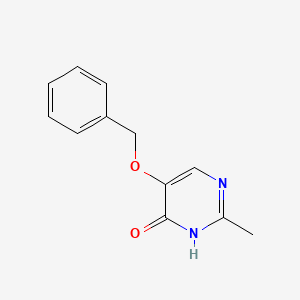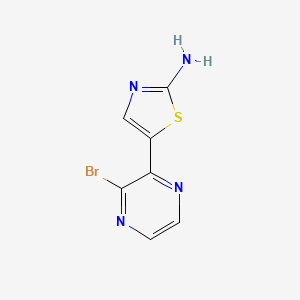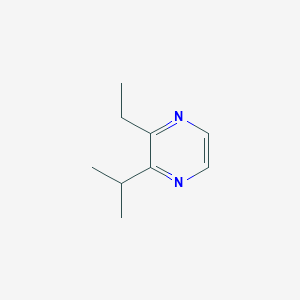
2'-TBDMS-ibu-rG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2’-TBDMS-ibu-rG involves the protection of the 2’-hydroxyl group of ribonucleosides with the tert-butyldimethylsilyl (TBDMS) group. This protection is achieved through controlled reactions between N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives and tert-butyldimethylsilyl chloride in the presence of a base . The resulting 2’-O-TBDMS-ribonucleoside derivatives are then phosphitylated to form the final phosphoramidite product .
Analyse Chemischer Reaktionen
2’-TBDMS-ibu-rG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using standard oxidizing agents such as iodine in water or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Wissenschaftliche Forschungsanwendungen
2’-TBDMS-ibu-rG is widely used in scientific research, particularly in the field of RNA interference (RNAi). It is employed in the chemical synthesis of RNA oligonucleotides, which are used for sequence-specific inhibition of gene expression . This compound is also utilized in target validation and drug development techniques, making it valuable in both basic molecular biology research and therapeutic applications .
Wirkmechanismus
2’-TBDMS-ibu-rG is similar to other 2’-O-protected RNA phosphoramidites, such as 2’-O-methyl (2’-OMe) and 2’-fluoro (2’-F) phosphoramidites . the TBDMS group offers unique advantages, including higher coupling efficiency and better suppression of side reactions during RNA synthesis . Additionally, the TBDMS group provides greater stability in solution compared to other protecting groups .
Vergleich Mit ähnlichen Verbindungen
- 2’-O-methyl (2’-OMe) phosphoramidites
- 2’-fluoro (2’-F) phosphoramidites
- 2’-O-TC (1,1-dioxo-λ6-thiomorpholine-4-carbothioate) phosphoramidites
Eigenschaften
Molekularformel |
C20H33N5O6Si |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(27)13(26)11(31-18)8-30-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 |
InChI-Schlüssel |
RUKACXRBRJHKDV-XWXWGSFUSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[Si](C)(C)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)
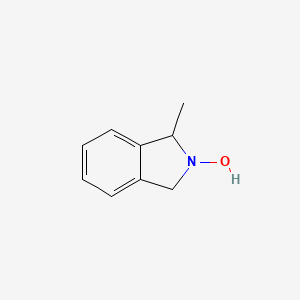
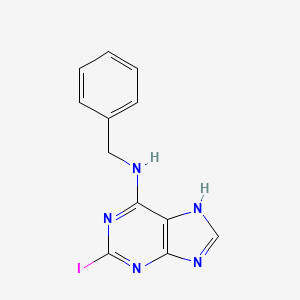

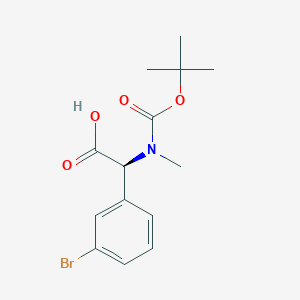
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)

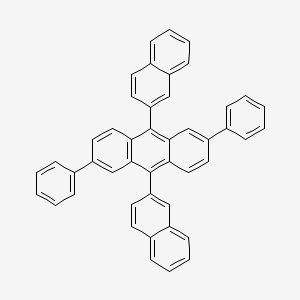
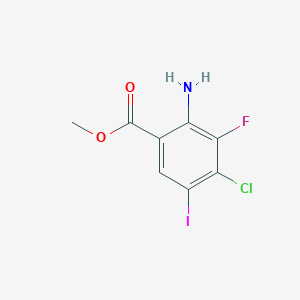
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)
